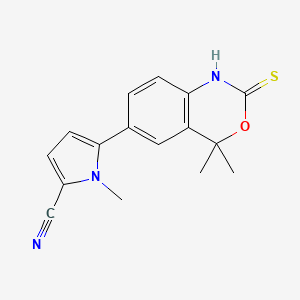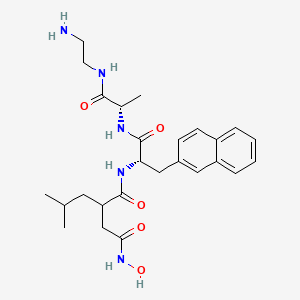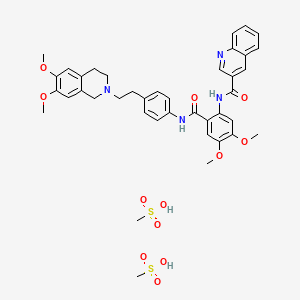
Cloruro de nolpitantium
Descripción general
Descripción
SR 140333: es un antagonista no peptídico potente, selectivo y competitivo del receptor de neuroquinina 1. Este compuesto se investiga principalmente por sus posibles aplicaciones terapéuticas en el tratamiento de afecciones como el asma, la enfermedad inflamatoria intestinal y la diarrea debido a alergias alimentarias .
Aplicaciones Científicas De Investigación
SR 140333 se ha estudiado ampliamente por sus aplicaciones en investigación científica, particularmente en los campos de la química, la biología y la medicina. Algunas de sus aplicaciones notables incluyen:
Antagonismo del receptor de neuroquinina 1: SR 140333 se utiliza para estudiar el papel de los receptores de neuroquinina 1 en varios procesos fisiológicos y patológicos, incluidos el dolor, la inflamación y las respuestas al estrés
Enfermedades inflamatorias: El compuesto ha mostrado potencial en el tratamiento de enfermedades inflamatorias como el asma y la enfermedad inflamatoria intestinal al bloquear la acción de la sustancia P, un neuropéptido involucrado en la inflamación
Investigación del cáncer: SR 140333 también se investiga por sus posibles propiedades anticancerígenas, particularmente en la inhibición del crecimiento y la propagación de ciertos tipos de células cancerosas
Mecanismo De Acción
SR 140333 ejerce sus efectos uniéndose selectivamente y bloqueando el receptor de neuroquinina 1. Este receptor es activado principalmente por la sustancia P, un neuropéptido involucrado en varios procesos fisiológicos como la transmisión del dolor, la inflamación y las respuestas al estrés. Al inhibir la unión de la sustancia P al receptor de neuroquinina 1, SR 140333 reduce eficazmente las vías de señalización aguas abajo, lo que lleva a una disminución de la inflamación y el dolor .
Análisis Bioquímico
Biochemical Properties
Nolpitantium chloride plays a significant role in biochemical reactions by interacting with the NK1 receptor . This interaction is competitive, suggesting that Nolpitantium chloride and substance P compete for the same binding site on the NK1 receptor .
Cellular Effects
Nolpitantium chloride has been shown to block the activation of rat thalamic neurons after nociceptive stimulation . This suggests that it may influence cell function by modulating neuronal activity in response to pain or injury .
Molecular Mechanism
The molecular mechanism of action of Nolpitantium chloride involves its binding to the NK1 receptor, thereby inhibiting the binding of substance P, a neuropeptide involved in pain perception . This competitive inhibition suggests that Nolpitantium chloride may exert its effects at the molecular level by altering the normal signaling processes of the NK1 receptor .
Métodos De Preparación
La síntesis de SR 140333 implica múltiples pasos, incluida la formación de un esqueleto de fenilpiperidina. La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan ampliamente en la literatura pública. se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas que involucran el acoplamiento de varios intermediarios en condiciones controladas .
Análisis De Reacciones Químicas
SR 140333 experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica debido a la presencia de átomos de halógeno.
Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, aunque los detalles específicos no están ampliamente disponibles.
Hidrólisis: El compuesto puede hidrolizarse en condiciones ácidas o básicas para producir varios productos
Comparación Con Compuestos Similares
SR 140333 es único en su alta selectividad y potencia como antagonista del receptor de neuroquinina 1. Compuestos similares incluyen:
SR 142801: Un antagonista no peptídico del receptor de neuroquinina 3, que no se dirige al receptor de neuroquinina 1.
SR 140333 destaca por su naturaleza no peptídica, alta selectividad y antagonismo competitivo, lo que lo convierte en una herramienta valiosa en la investigación científica y las posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
1-[(3S)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H45Cl2N2O2.ClH/c1-28(2)43-32-11-6-8-29(24-32)25-35(42)40-19-7-14-37(27-40,31-12-13-33(38)34(39)26-31)18-23-41-20-15-36(16-21-41,17-22-41)30-9-4-3-5-10-30;/h3-6,8-13,24,26,28H,7,14-23,25,27H2,1-2H3;1H/q+1;/p-1/t36?,37-,41?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHFSECYQAQZBN-LSYPWIJNSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CC(=O)N2CCCC(C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC(=C1)CC(=O)N2CCC[C@](C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H45Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934670 | |
| Record name | 1-{2-[3-(3,4-Dichlorophenyl)-1-({3-[(propan-2-yl)oxy]phenyl}acetyl)piperidin-3-yl]ethyl}-4-phenyl-1-azabicyclo[2.2.2]octan-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153050-21-6 | |
| Record name | SR 140333 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153050216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nolpitantium chloride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16743 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-{2-[3-(3,4-Dichlorophenyl)-1-({3-[(propan-2-yl)oxy]phenyl}acetyl)piperidin-3-yl]ethyl}-4-phenyl-1-azabicyclo[2.2.2]octan-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NOLPITANTIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22O6XI63E0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















